(Tetrahydrofuran-3-yl)methanamine

Beschreibung

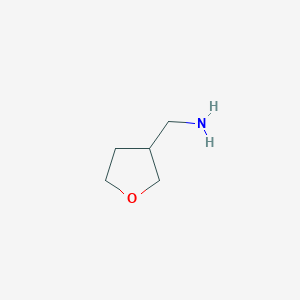

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

oxolan-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINJIXGRSTYIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447520 | |

| Record name | (tetrahydrofuran-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165253-31-6 | |

| Record name | (Tetrahydrofuran-3-yl)methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165253-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (tetrahydrofuran-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tetrahydrofuran-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.201.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tetrahydrofuran 3 Yl Methanamine and Its Derivatives

Stereoselective and Enantioselective Synthetic Pathways

The creation of specific stereoisomers of (Tetrahydrofuran-3-yl)methanamine is critical for its application in pharmaceuticals and other specialized fields. The following sections detail methodologies to achieve high stereochemical control.

Asymmetric Catalysis for Chiral this compound Enantiomers

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral amines, including derivatives of tetrahydrofuran (B95107). acs.org This approach often involves the use of chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

A key strategy is the asymmetric hydrogenation of prochiral imines, which provides a direct route to α-chiral amines. acs.org While specific examples detailing the direct asymmetric hydrogenation to this compound are not prevalent in the reviewed literature, the principles can be applied to precursors. For instance, the development of chiral phosphine (B1218219) ligands for transition-metal catalyzed reactions has seen industrial application in synthesizing pharmaceuticals. wikipedia.org

Organocatalysis also presents a viable pathway. Chiral phosphoric acids, for example, have been successfully employed in the asymmetric synthesis of other complex chiral methanamines, demonstrating the potential for high enantioselectivity. nih.govrsc.org These catalysts function by creating a chiral environment around the substrate, directing the approach of the reactant to a specific face of the molecule.

The table below summarizes key aspects of asymmetric catalysis relevant to the synthesis of chiral amines.

| Catalysis Type | Catalyst Example | Key Feature | Potential Application |

| Transition Metal Catalysis | Chiral ferrocenyl phosphine-metal complexes wikipedia.org | High efficiency and turnover numbers. | Asymmetric hydrogenation of imine precursors. |

| Organocatalysis | Chiral Phosphoric Acids nih.govrsc.org | Metal-free, environmentally benign. | Enantioselective functionalization of carbonyl compounds. |

| Organocatalysis | Cinchona-based primary amines researchgate.net | Readily available from natural sources. | Asymmetric functionalization of carbonyls. researchgate.net |

Diastereoselective Approaches to Substituted Tetrahydrofuran Amines

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For substituted tetrahydrofuran amines, this is crucial for defining the spatial arrangement of substituents on the tetrahydrofuran ring.

One effective strategy involves the use of chiral auxiliaries. The Ellman's chiral tert-butanesulfinamide reagent is a prominent example, enabling the stereoselective synthesis of chiral amines with multiple stereogenic centers. osi.lv This method involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form an N-sulfinyl imine, which is then subjected to a diastereoselective nucleophilic addition or reduction. The auxiliary can then be cleaved to yield the chiral amine. osi.lvresearchgate.net

Another approach is substrate-controlled diastereoselection, where the existing stereocenters in a starting material direct the formation of new ones. For example, the reduction of a substituted cyclohexanone (B45756) with aluminum hydride can exhibit high diastereoselectivity, favoring the formation of one diastereomer over another. wikipedia.org This principle can be applied to cyclic precursors of tetrahydrofuran amines.

Furthermore, intramolecular reactions, such as iodocyclization of γ,δ-unsaturated alcohols, can proceed with high diastereoselectivity to form substituted tetrahydrofurans, which can then be converted to the corresponding amines. chemistryviews.org The stereochemical outcome is often dictated by the geometry of the starting alkene and the reaction conditions.

The following table outlines some diastereoselective strategies.

| Approach | Key Feature | Example |

| Chiral Auxiliary | Reversible attachment of a chiral group to guide stereochemistry. | Use of Ellman's tert-butanesulfinamide. osi.lv |

| Substrate Control | Existing stereocenters direct the formation of new ones. | Diastereoselective reduction of a cyclic ketone. wikipedia.org |

| Intramolecular Cyclization | Formation of the tetrahydrofuran ring with controlled stereochemistry. | Iodocyclization of homoallylic alcohols. nottingham.ac.uk |

Chiral Pool Strategies Utilizing Precursors with Defined Stereochemistry

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. nih.gov This strategy is particularly effective for the synthesis of complex molecules like substituted tetrahydrofurans, as the inherent chirality of the starting material can be transferred to the final product.

Carbohydrates, such as 2-deoxy-D-ribose, D-arabinose, and D-ribose, are excellent chiral pool starting materials for the synthesis of tetrahydrofuran derivatives. doi.org These sugars contain multiple stereocenters and a furanose ring structure that serves as a template for the tetrahydrofuran core.

Terpenes are another valuable source of chiral starting materials. For instance, linalool (B1675412) has been used in the synthesis of natural products containing a tetrahydrofuran ring system. nih.gov The synthesis often involves a series of stereocontrolled transformations to modify the terpene backbone and construct the desired tetrahydrofuran derivative.

The advantage of chiral pool synthesis lies in avoiding the need for de novo asymmetric synthesis, which can be complex and costly. However, the synthetic design must be carefully planned to efficiently convert the starting material into the target molecule while preserving the desired stereochemistry.

Convergent and Linear Synthesis Routes

Michael Addition-Based Multistep Synthesis from Acyclic Precursors

The Michael addition, or conjugate addition, is a powerful C-C bond-forming reaction that is central to the synthesis of many organic molecules, including tetrahydrofuran derivatives. organic-chemistry.orgresearchgate.net This reaction typically involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). organic-chemistry.org

A multistep synthesis of this compound has been reported starting from the Michael addition of nitromethane (B149229) to diethyl maleate. chemicalbook.comchemicalbook.com This initial step sets the stage for subsequent transformations to construct the tetrahydrofuran ring and introduce the aminomethyl group. Organocatalytic asymmetric Michael reactions have also been developed, offering a route to chiral oxoheterocycles with high enantioselectivity. researchgate.net

Intramolecular oxa-Michael reactions are particularly useful for the synthesis of tetrahydrofuran rings from acyclic precursors. doi.org In this variation, the nucleophile (an alcohol) and the Michael acceptor are present in the same molecule, and the cyclization can be promoted by either a base or an acid. doi.org The stereochemical outcome of these reactions can be influenced by the catalyst and the substrate structure.

The following table provides examples of Michael addition strategies.

| Reaction Type | Key Feature | Example |

| Intermolecular Michael Addition | Forms a key C-C bond in a linear sequence. | Addition of nitromethane to diethyl maleate. chemicalbook.comchemicalbook.com |

| Intramolecular Oxa-Michael Addition | Forms the tetrahydrofuran ring from an acyclic precursor. | Base or acid-catalyzed cyclization of hydroxy-α,β-unsaturated esters or ketones. doi.org |

| Asymmetric Michael Addition | Creates a chiral center during the addition step. | Organocatalytic addition to α,β-unsaturated ketones. researchgate.net |

Reductive Amination Protocols for Tetrahydrofuran-3-carboxaldehyde

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com This two-step process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com

The synthesis of this compound can be efficiently achieved through the reductive amination of Tetrahydrofuran-3-carboxaldehyde. chemicalbook.com A common procedure involves the reaction of the aldehyde with ammonia (B1221849) in the presence of a reducing agent and a catalyst. chemicalbook.com

A variety of reducing agents can be employed for reductive amination, with sodium triacetoxyborohydride (B8407120) being a particularly mild and selective option. nih.gov It is effective for a wide range of aldehydes and amines and is compatible with many functional groups. nih.gov Other reducing systems include sodium borohydride (B1222165) and catalytic hydrogenation. masterorganicchemistry.comnih.gov The choice of solvent can also influence the reaction, with 1,2-dichloroethane (B1671644) and tetrahydrofuran being common choices. nih.gov

The table below details common reagents for reductive amination.

| Reducing Agent | Catalyst | Solvent | Key Features |

| Hydrogen (H₂) | Raney Ni | Methanol (B129727)/Ammonia | High pressure and temperature may be required. chemicalbook.com |

| Sodium Triacetoxyborohydride | Acetic Acid (optional) | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | Mild, selective, and compatible with many functional groups. nih.gov |

| Sodium Borohydride (NaBH₄) | - | Methanol | A stepwise procedure involving imine formation followed by reduction can be used to avoid dialkylation. nih.gov |

| Hydrosilanes | B(C₆F₅)₃ | "Wet" solvents | Water-tolerant catalytic system. acs.org |

Hydroformylation-Reductive Amination Sequences from Dihydrofurans

A prominent strategy for synthesizing this compound involves a tandem reaction sequence starting from dihydrofurans. This approach leverages the power of hydroformylation to introduce a formyl group, which is then converted to the target amine via reductive amination.

The process commences with a precursor like 2,5-dihydrofuran (B41785). In the first step, hydroformylation (also known as oxo synthesis) is employed to introduce a carbonyl group onto the dihydrofuran ring. This reaction typically utilizes a transition metal catalyst, often based on rhodium or cobalt, in the presence of syngas (a mixture of carbon monoxide and hydrogen). researchgate.net The reaction regioselectivity is a critical parameter, aiming to maximize the formation of tetrahydrofuran-3-carboxaldehyde.

Following the hydroformylation, the resulting aldehyde undergoes reductive amination. This transformation can be achieved in a one-pot fashion. The aldehyde is treated with an ammonia source, such as aqueous ammonia, and a reducing agent under a hydrogen atmosphere. organic-chemistry.orgyoutube.com A catalyst, commonly Raney nickel, facilitates the reduction of the initially formed imine intermediate to the final primary amine. chemicalbook.com A patented method describes starting from 2,5-dihydrofuran to produce the target compound, highlighting that this route involves green and environmentally friendly raw materials with mild and controllable reaction conditions, making it suitable for industrial production. patsnap.com

A specific example of the reductive amination step involves the conversion of Tetrahydrofuran-3-carboxaldehyde to 3-aminomethyltetrahydrofuran. The reaction proceeds with high efficiency under optimized conditions. chemicalbook.com

| Precursor | Reagents & Catalyst | Conditions | Product | Yield |

| Tetrahydrofuran-3-carboxaldehyde | 15% Ammonia in Methanol, Raney Ni, H₂ | 4 MPa, 60°C, 12 h | 3-Aminomethyltetrahydrofuran | 99.5% |

| This table showcases the conditions for the reductive amination step of Tetrahydrofuran-3-carboxaldehyde, demonstrating a high-yield conversion to the final amine product. chemicalbook.com |

Ring-Forming Reactions and Subsequent Amine Introduction

An alternative to modifying an existing heterocycle is the de novo construction of the tetrahydrofuran ring from acyclic precursors, followed by the introduction of the aminomethyl group. This approach offers flexibility in accessing diverse derivatives.

Various methods exist for the synthesis of the tetrahydrofuran ring itself. These include:

Intramolecular Hydroalkoxylation: Unactivated alkynes can undergo intramolecular hydroalkoxylation/reduction using a combination of a silane (B1218182) (like Et₃SiH) and a catalytic amount of iodine to form substituted tetrahydrofurans. organic-chemistry.org

Redox-Relay Heck Reaction: Readily available starting materials like cis-butene-1,4-diol can be converted to 3-aryl tetrahydrofurans via a redox-relay Heck reaction that generates cyclic hemiacetals, which are then reduced. organic-chemistry.org

Palladium-Catalyzed Enyne Coupling: Intramolecular coupling of enynes through acetoxypalladation of the alkyne, followed by alkene insertion, can construct the tetrahydrofuran skeleton. organic-chemistry.org

Ring Expansion: Photochemical ring expansion of oxetane (B1205548) heterocycles can yield tetrahydrofuran derivatives under mild conditions. rsc.org

Once the substituted tetrahydrofuran ring is formed, a key functional group must be converted into the aminomethyl group. A common strategy involves the reduction of a nitrile (e.g., tetrahydrofuran-3-carbonitrile) or an amide.

Optimization of Reaction Conditions for Scalability and Efficiency

Transitioning a synthetic route from laboratory scale to industrial production necessitates rigorous optimization of reaction conditions to ensure safety, cost-effectiveness, and high throughput. For the synthesis of this compound, several parameters are critical.

In the hydroformylation-reductive amination sequence, catalyst selection and reaction conditions are paramount. For the reductive amination step, using Raney nickel as a catalyst with a 15% ammonia solution in methanol under 4 MPa of hydrogen pressure at 60°C has been shown to provide a near-quantitative yield (99.5%) of 3-aminomethyltetrahydrofuran. chemicalbook.com The high yield and specific conditions suggest a highly optimized and efficient process suitable for large-scale manufacturing.

Key optimization parameters include:

Catalyst Loading: Minimizing the amount of precious metal catalysts (like rhodium in hydroformylation) or optimizing the activity of catalysts like Raney nickel is crucial for cost reduction.

Pressure and Temperature: Fine-tuning the hydrogen and carbon monoxide pressure in hydroformylation and the hydrogen pressure in reductive amination can significantly impact reaction rates and selectivity. mpg.de

Solvent and Reagent Concentration: The choice of solvent and the concentration of reagents like ammonia can affect reaction kinetics and ease of product isolation. Using aqueous ammonia, for instance, is a cost-effective and readily available choice. organic-chemistry.org

Process Simplification: One-pot procedures, where hydroformylation and reductive amination occur in the same reactor without isolating intermediates, can dramatically improve process efficiency and reduce waste. mdpi.com

The development of processes that utilize simple starting materials and avoid harsh conditions, such as those requiring low temperatures or expensive organic bases, is a primary goal for industrial application. patsnap.com

Emerging Chemoenzymatic and Biocatalytic Transformations

The demand for enantiomerically pure pharmaceuticals and agrochemicals has propelled the development of chemoenzymatic and biocatalytic methods. nih.gov These approaches offer high selectivity under mild, environmentally friendly conditions. nih.gov For the synthesis of chiral this compound, biocatalysis presents a powerful and "green" alternative to traditional chemical methods. researchgate.net

A key enzymatic transformation for this purpose is the asymmetric amination of a prochiral ketone precursor, tetrahydrofuran-3-one, using transaminases (TAs). researchgate.net Transaminases, particularly ω-transaminases (ω-TAs), catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or L-alanine) to a ketone acceptor, creating a chiral amine with high enantiopurity. wiley.com

The general biocatalytic approach would involve:

Synthesis of Precursor: Chemical synthesis of the prochiral ketone, tetrahydrofuran-3-one.

Asymmetric Transamination: Enzymatic conversion of the ketone to either the (R)- or (S)-enantiomer of (Tetrahydrofuran-3-yl)amine using a stereocomplementary ω-transaminase.

Chain Extension: A subsequent chemical step to add the final methylene (B1212753) group, although a more direct route would involve the transamination of 3-acetyltetrahydrofuran.

The industrial viability of transaminases has been demonstrated in the large-scale synthesis of sitagliptin, where an engineered enzyme achieved high efficiency and enantioselectivity. researchgate.net This success underscores the potential of applying similar enzyme evolution and process development strategies for producing this compound. researchgate.net

| Biocatalytic Method | Enzyme Class | Key Transformation | Advantages |

| Asymmetric Synthesis | Transaminases (TAs) | Prochiral Ketone → Chiral Primary Amine | High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.net |

| Kinetic Resolution | Hydrolases | Racemic Amine → Enantiopure Amine | Separation of enantiomers, but with a maximum theoretical yield of 50% for one enantiomer. wiley.com |

| This table compares two potential biocatalytic strategies for producing enantiopure this compound, highlighting the advantages of asymmetric synthesis using transaminases. |

Challenges in biocatalysis, such as unfavorable reaction equilibria or limited enzyme stability, are actively being addressed through enzyme immobilization and the use of sophisticated biotechnological tools to engineer more robust and efficient biocatalysts. researchgate.netresearchgate.net

Mechanistic Investigations and Reaction Dynamics of Tetrahydrofuran 3 Yl Methanamine Transformations

Elucidation of Reaction Mechanisms in Stereoselective Synthesis

Achieving stereocontrol in the synthesis of substituted tetrahydrofurans like (Tetrahydrofuran-3-yl)methanamine is a significant challenge. The final stereochemistry of the product is often determined by a delicate interplay of kinetic and thermodynamic factors, the influence of directing groups, and the nature of reactive intermediates.

In chemical reactions with competing pathways that lead to different products, the principle of kinetic versus thermodynamic control is fundamental to determining the product composition. wikipedia.org The kinetic product is the one that forms the fastest, via a pathway with a lower activation energy, while the thermodynamic product is the most stable, possessing the lowest Gibbs free energy. wikipedia.org Reaction conditions such as temperature, solvent, and reaction time dictate which pathway is favored. wikipedia.org

In the context of synthesizing substituted tetrahydrofurans, diastereoselectivity can be influenced by the competition between kinetic and thermodynamic preferences. nih.gov For instance, in certain cyclization reactions, allowing the reaction to reach equilibrium ensures the formation of the more stable, thermodynamically favored product. nih.gov Conversely, using low temperatures and sterically hindered bases can favor the kinetic product in reactions like the deprotonation of unsymmetrical ketones to form specific enolates. wikipedia.org In radical cyclizations to form 2,4-disubstituted tetrahydrofurans, the unperturbed reaction typically yields the trans-isomer as the major product (kinetic control), but the addition of Lewis acids can reverse this selectivity. diva-portal.org

This concept is critical when considering the synthesis of this compound. The relative stereochemistry between the C3-aminomethyl group and any other substituent on the ring can be controlled by carefully selecting reaction conditions to favor either the kinetic or thermodynamic diastereomer.

Table 1: Kinetic vs. Thermodynamic Control in Synthesis

| Control Type | Favored Product | Reaction Conditions | Relevance to Tetrahydrofuran (B95107) Synthesis |

|---|---|---|---|

| Kinetic Control | Product with the lowest activation energy of formation (fastest forming). wikipedia.org | Typically lower temperatures, shorter reaction times. wikipedia.org | Can be used to form less stable diastereomers that may be desired for specific applications. diva-portal.org |

| Thermodynamic Control | The most stable product (lowest Gibbs free energy). wikipedia.org | Typically higher temperatures, longer reaction times (allowing for equilibrium). wikipedia.orgnih.gov | Often used to obtain the most stable trans-substituted tetrahydrofuran products. nih.gov |

Directing groups are functional moieties within a substrate that can coordinate to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and enabling its selective activation and functionalization. mdpi.comrsc.org This strategy offers a powerful way to achieve regioselectivity in reactions that would otherwise be unselective. mdpi.com The amine in this compound, or a derivative of it, can act as such a directing group.

In transition metal-catalyzed reactions, the nitrogen atom of the aminomethyl group could coordinate to the metal center. This chelation effect would position the catalyst to selectively activate C-H bonds on the tetrahydrofuran ring, for example, at the C2 or C4 positions, or potentially on the methylene (B1212753) bridge of the substituent itself. The choice of metal catalyst (e.g., Palladium, Rhodium, Cobalt) is crucial, as is the potential need for the amine to be transiently modified into an imine or amide to enhance its directing ability. mdpi.comnih.gov

For example, Rhodium(III)-catalyzed C-H activation has been demonstrated where an imino group, generated in situ from an aldehyde and a chiral amine, acts as a transient directing group to achieve asymmetric synthesis. nih.gov A similar strategy could be envisioned where the primary amine of this compound is converted to an imine, which then directs a stereoselective C-H functionalization on the tetrahydrofuran ring. Chelation by Lewis acids, such as trialkylaluminums, can also control diastereoselectivity in radical cyclizations by coordinating to the oxygen atom of the forming ring and sterically directing the approach of the radical. diva-portal.org

Oxonium ions are key reactive intermediates in many syntheses of tetrahydrofurans. nih.gov They are typically generated from cyclic precursors like lactols or from acyclic precursors through acid-catalyzed cyclization. nih.gov Once formed, these cyclic oxocarbenium ions are susceptible to nucleophilic attack. The stereochemical outcome of this attack is often dictated by the conformation of the oxonium ion intermediate. For instance, nucleophilic addition to a 5-membered cyclic oxocarbenium ion is often proposed to occur from the concave face of an envelope conformation. nih.gov

The biosynthesis of many natural products containing tetrahydrofuran cores is postulated to proceed through complex oxonium ion intermediates. nih.gov In synthetic chemistry, Lewis acid-mediated rearrangements of acetals or Prins-type cyclizations generate oxonium ions that can undergo subsequent transformations like pinacol (B44631) rearrangements to yield highly substituted tetrahydrofuran structures. nih.gov

While less common, pathways involving ylide intermediates can also be relevant. For example, the reaction of certain precursors with reagents like dimethyltitanocene can proceed through the rearrangement of an intermediate oxonium ylide. nih.gov These mechanistic pathways provide diverse routes to functionalized tetrahydrofuran rings, where the substitution pattern of the final product is a direct consequence of the formation and subsequent reaction of these transient species.

Conformational Analysis and its Influence on Reactivity

The tetrahydrofuran ring is not planar; it adopts puckered conformations, primarily the envelope (C_s symmetry) and twist (C_2 symmetry) forms, to alleviate torsional strain. The specific conformation adopted by a substituted tetrahydrofuran, such as this compound, and its transition states, profoundly influences its reactivity and the stereochemical outcome of its reactions. nih.gov

The substituent at the C3 position will preferentially occupy a pseudo-equatorial position to minimize steric interactions in the ground state. However, the conformation of reactive intermediates can differ. In reactions involving oxonium ions, for example, substituents can influence the preferred envelope conformation of the transition state. An electron-donating substituent at C4 might favor a pseudoaxial orientation to stabilize the cationic center, thereby directing incoming nucleophiles to the opposite face. nih.gov

Furthermore, intramolecular interactions, such as hydrogen bonding between the aminomethyl group and a reagent or catalyst, can enforce specific conformational constraints. This has been shown to enhance diastereoselectivity in palladium-catalyzed oxidative cyclizations of alkenols. nih.gov Therefore, a thorough understanding of the conformational preferences of this compound and its derivatives is essential for predicting and controlling their chemical behavior.

Understanding Transition Metal Catalysis in Synthesis of this compound Scaffolds

Transition metal catalysis provides powerful and efficient methods for the synthesis and functionalization of heterocyclic scaffolds, including tetrahydrofurans. core.ac.ukmdpi.com These catalysts can enable transformations that are difficult or impossible to achieve through traditional methods, often with high selectivity and under mild conditions. mdpi.com

Several catalytic systems are relevant for the synthesis of scaffolds like this compound:

Palladium Catalysis: Palladium catalysts are widely used for C-C and C-O bond formation. For instance, the oxidative cyclization of γ-hydroxy alkenes is a powerful method for constructing the tetrahydrofuran ring. nih.gov Additionally, redox-relay Heck reactions can generate substituted tetrahydrofurans from simple diols. organic-chemistry.org

Nickel Catalysis: Nickel-catalyzed photoredox reactions have emerged as a potent tool for the α-oxy C(sp³)-H arylation of cyclic ethers, allowing for direct functionalization of the tetrahydrofuran ring. organic-chemistry.org This method can use abundant aryl chlorides as coupling partners.

Rhodium Catalysis: Rhodium catalysts are particularly effective in C-H activation chemistry. As mentioned, chiral transient directing group strategies using rhodium catalysts can achieve highly enantioselective functionalization of C-H bonds. nih.gov

Copper and Gold Catalysis: Copper-catalyzed intramolecular hydroalkoxylation of alkenols offers another route to tetrahydrofuran rings. organic-chemistry.org Gold catalysts have been used in dehydrogenative cross-couplings of ethers with alcohols. organic-chemistry.org

These catalytic methods could be applied either to construct the this compound ring system from an acyclic precursor or to functionalize a pre-existing scaffold in a late-stage modification. The development of new ligands and catalytic systems continues to expand the toolkit available for synthesizing complex molecules based on this framework. chimia.chmdpi.comchimia.ch

Table 2: Selected Transition Metal Catalysts in Tetrahydrofuran Synthesis

| Metal Catalyst | Reaction Type | Description | Reference |

|---|---|---|---|

| Palladium | Oxidative Cyclization / Heck Reaction | Forms C-C and C-O bonds to construct or functionalize the THF ring from alkenols or diols. | nih.govorganic-chemistry.org |

| Nickel | Photoredox C-H Arylation | Enables direct functionalization of the THF ring at the α-position using aryl halides. | organic-chemistry.org |

| Rhodium | C-H Activation | Utilizes directing groups to achieve highly selective and often asymmetric C-H functionalization. | nih.gov |

| Copper | Hydroalkoxylation | Catalyzes the intramolecular addition of an alcohol to an alkene to form the cyclic ether. | organic-chemistry.org |

Derivatization Reactions and Functional Group Interconversions of Tetrahydrofuran 3 Yl Methanamine

Transformations at the Primary Amine Moiety

The primary amine of (Tetrahydrofuran-3-yl)methanamine is a nucleophilic center that readily participates in a variety of classical and modern amine chemistries.

The primary amine undergoes nucleophilic acyl substitution with a range of acylating agents, such as acyl chlorides, anhydrides, and carboxylic acids (activated with coupling agents), to form stable amide bonds. This amidation is one of the most fundamental transformations for this compound, enabling its incorporation into peptide-like structures and other complex organic molecules.

The reaction with acyl chlorides is typically rapid and proceeds under mild conditions, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. researchgate.net Similarly, carboxylic acids can be coupled directly using standard peptide coupling reagents. The resulting N-substituted amides are crucial intermediates in medicinal chemistry. For instance, various N-acyl derivatives of related 3-amino-tetrahydrofuran structures have been synthesized and investigated for their biological properties. google.com The general transformation is highly reliable and provides access to a vast chemical space. youtube.com

| Acylating Agent | Reagents and Conditions | Product Type |

| Ethanoyl chloride | Triethylamine, Dichloromethane, 0 °C to RT | N-((Tetrahydrofuran-3-yl)methyl)acetamide |

| Benzoic acid | DCC/DMAP, Dichloromethane, RT | N-((Tetrahydrofuran-3-yl)methyl)benzamide |

| Acetic anhydride | Pyridine, RT | N-((Tetrahydrofuran-3-yl)methyl)acetamide |

This table presents illustrative examples based on general principles of amidation reactions. researchgate.netyoutube.com

The amine functionality of this compound serves as a key handle for constructing novel nitrogen-containing heterocyclic systems. A notable example is the Pictet-Spengler reaction, which traditionally involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgnumberanalytics.com

While this compound itself lacks the necessary aromatic ring for a classic Pictet-Spengler reaction, its derivatives can be employed in analogous cyclizations. For instance, a closely related compound, 2-(5-methylfuran-2-yl)ethanamine, undergoes a Pictet-Spengler-type cyclization with various aldehydes in the presence of an acid catalyst to yield tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgresearchgate.net This reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich furan (B31954) ring to achieve cyclization. beilstein-journals.orgyoutube.com This suggests that if an aromatic or other suitable nucleophilic group were introduced into the structure of a this compound derivative, similar intramolecular cyclizations could be achieved to generate fused or spirocyclic heterocyclic systems. rasayanjournal.co.in

| Amine Substrate | Aldehyde | Catalyst | Product | Reference |

| 2-(5-Methylfuran-2-yl)ethylamine | Benzaldehyde | HCl | 2-Methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | beilstein-journals.org |

| 2-(5-Methylfuran-2-yl)ethylamine | 4-Methoxybenzaldehyde | HCl | 4-(4-Methoxyphenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | researchgate.net |

This table shows examples from analogous systems, demonstrating the potential for cyclization reactions.

The primary amine of this compound is a suitable nucleophile for modern metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and the amine. libretexts.orgorganic-chemistry.org This powerful transformation provides a direct route to N-aryl derivatives, which are prevalent structures in pharmaceuticals and materials science. The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields and broad substrate scope. nih.govyoutube.com

Another key transformation is reductive amination (or reductive alkylation), which converts a carbonyl group into an amine. wikipedia.orglibretexts.org In this context, this compound can react with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to yield a secondary or tertiary amine. nih.gov Common reducing agents for this one-pot procedure include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride, which are mild enough not to reduce the initial carbonyl compound. organic-chemistry.org This method is highly efficient for introducing a wide variety of alkyl substituents onto the nitrogen atom. scispace.com

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |

| Buchwald-Hartwig Amination | Bromobenzene | Pd catalyst, Phosphine ligand, Base (e.g., NaOt-Bu) | N-Phenyl-(tetrahydrofuran-3-yl)methanamine |

| Reductive Amination | Acetone | Sodium triacetoxyborohydride (STAB), Acetic Acid | N-Isopropyl-(tetrahydrofuran-3-yl)methanamine |

This table illustrates the application of major coupling reactions to this compound based on established methodologies. wikipedia.orgorganic-chemistry.org

Modifications and Functionalization of the Tetrahydrofuran (B95107) Ring

The tetrahydrofuran ring, while generally stable, can undergo specific transformations that alter its structure or introduce new functional groups.

The THF ether linkage can be cleaved under certain conditions. A well-documented method is the acylative cleavage using acyl chlorides in the presence of a Lewis acid or other catalysts. researchgate.net This reaction opens the THF ring to produce ω-haloalkyl esters. For instance, the reaction of THF with an acyl chloride in the presence of a catalyst like iodine monochloride yields a 4-chlorobutyl ester. chem-soc.si Applying this to a derivative of this compound (e.g., where the amine is protected) could lead to a linear, difunctionalized product, offering a scaffold for further synthetic elaboration.

Rearrangement reactions of the THF skeleton, though less common, can be induced. For example, Prins-type cyclizations followed by pinacol (B44631) rearrangements have been used to create 3-acyl tetrahydrofuran derivatives. nih.gov Furthermore, photochemical ring expansion of smaller oxetane (B1205548) rings is a known method for synthesizing substituted tetrahydrofurans, highlighting the dynamic nature of cyclic ether chemistry. nih.govrsc.orgresearchgate.net The conversion of tetrahydrofuran itself to pyrrolidine (B122466) over an alumina (B75360) catalyst at high temperatures also represents a fundamental ring transformation. google.com

Given that this compound is a chiral molecule (unless a racemic mixture is used), the stereoselective introduction of new stereocenters onto the THF ring is a significant synthetic challenge and opportunity. The existing stereocenter at the C3 position can potentially direct the stereochemical outcome of subsequent reactions.

Several strategies can be envisioned based on established methods for tetrahydrofuran synthesis. nih.gov For example, deprotonation at a carbon adjacent to the ring oxygen (α-position) followed by reaction with an electrophile could introduce a substituent. If a chiral ligand or auxiliary is used, this process could be rendered stereoselective. Moreover, photochemical ring expansion reactions have been shown to proceed with high diastereoselectivity, yielding cis-substituted tetrahydrofurans. nih.gov Asymmetric cycloetherification of unsaturated hydroxy ketones is another powerful method for creating chiral tetrahydrofuran rings with multiple stereocenters. organic-chemistry.org While these methods are typically used for de novo ring synthesis, the principles can be adapted for the further functionalization of pre-existing THF rings like the one in this compound.

Advanced Applications of Tetrahydrofuran 3 Yl Methanamine in Interdisciplinary Research

Medicinal Chemistry and Pharmaceutical Drug Discovery

The distinct structure of (Tetrahydrofuran-3-yl)methanamine, which combines a cyclic ether with a primary amine, makes it a valuable scaffold in the design of new therapeutic agents. cymitquimica.com Its utility in medicinal chemistry is multifaceted, ranging from its incorporation into drugs targeting the central nervous system to its use as a chiral starting material for stereospecific pharmaceuticals.

Development of Novel Therapeutic Agents Targeting Neurological Disorders

This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. The tetrahydrofuran (B95107) motif is a component of various compounds investigated for neuroprotective and nootropic effects. For instance, related aminotetrahydrofuran derivatives have been developed as potent ligands for muscarinic and sigma(1) receptors, which are implicated in the pathophysiology of conditions like Alzheimer's disease. researchgate.net The lipophilic nature of the THF ring can be crucial for permeating lipophilic barriers like the blood-brain barrier, a critical step for drugs targeting the central nervous system. nih.gov The structural properties of this compound facilitate the creation of compounds that can effectively interact with biological targets within the brain. While research into specific drugs derived directly from this amine is ongoing, its derivatives are part of a broader exploration into treatments for neurodegenerative diseases. researchgate.net

Role as a Chiral Building Block for Enantiomerically Pure Pharmaceuticals

Chirality is a critical aspect of modern drug design, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities and metabolic fates. This compound can be synthesized and used in its enantiomerically pure forms, such as (S)-(tetrahydrofuran-3-yl)methanamine, making it a valuable chiral building block. nih.govambeed.com The use of optically active intermediates is a key strategy for producing single-enantiomer drugs, which often have improved therapeutic indices and fewer side effects compared to their racemic mixtures. google.com Patents have described methods for preparing substituted 3-amino-tetrahydrofuran derivatives in high optical purity, underscoring the industrial importance of these chiral intermediates for pharmaceutical manufacturing. google.com This allows for the precise, three-dimensional construction of complex molecules where specific stereochemistry is essential for binding to biological targets like enzymes and receptors.

Application in Complex Drug Scaffolds for Targeted Delivery

Table 1: Research Findings on this compound in Medicinal Chemistry

| Application Area | Research Finding | Significance |

| Neurological Disorders | Serves as an intermediate for compounds targeting neurological disorders. Related aminotetrahydrofuran structures show activity at muscarinic and sigma(1) receptors. researchgate.net | The THF moiety can contribute to blood-brain barrier penetration, essential for CNS-acting drugs. nih.gov |

| Chiral Synthesis | Available as enantiomerically pure forms (e.g., (S)-enantiomer) for use as a chiral building block. nih.govambeed.com | Enables the synthesis of single-enantiomer drugs, which can offer improved efficacy and safety profiles. google.com |

| Drug Scaffolds | The THF ring enhances solubility and provides a stable, flexible scaffold for complex molecules. cymitquimica.com The amine group acts as a point of attachment. cymitquimica.com | Facilitates the design of advanced drug delivery systems and complex therapeutic agents with tailored properties. lookchem.comechemi.com |

Agrochemical Science and Sustainable Pest Management

In the field of agrochemical science, this compound is most notable for its indispensable role in the synthesis of a specific class of modern insecticides, contributing to more effective and systemic pest control solutions.

Synthesis of Neonicotinoid Insecticides and Analogs (e.g., Dinotefuran)

This compound is a crucial key intermediate in the commercial synthesis of Dinotefuran. lookchem.comchemicalbook.comtocopharm.comchemdad.com Dinotefuran is a third-generation neonicotinoid insecticide developed by Mitsui Chemicals. lookchem.comgoogle.com A defining feature of Dinotefuran is its tetrahydro-3-furylmethyl group, which is derived directly from this compound. lookchem.comresearchgate.net This structural element replaced the chloropyridine or chlorothiazole rings found in first and second-generation neonicotinoids like imidacloprid (B1192907) and clothianidin. lookchem.com The development of Dinotefuran represented a significant shift, demonstrating that these chlorinated heterocyclic rings were not essential for high insecticidal activity. lookchem.com Several practical and scalable synthesis routes have been developed to produce Dinotefuran from this compound. lookchem.comcolab.wschemicalbook.com

Improvements in Agrochemical Efficacy and Absorption

The unique structure of Dinotefuran, conferred by the this compound precursor, leads to distinct properties that enhance its performance as an insecticide. lookchem.com Often referred to as "furanicotine," Dinotefuran exhibits strong systemic absorption in plants and a long-lasting effect, providing protection for several weeks. tocopharm.comlookchem.com This high degree of systemic activity means the insecticide can be absorbed by the plant and distributed throughout its tissues, effectively controlling a wide variety of sucking and chewing insect pests such as aphids, whiteflies, and leafhoppers. tocopharm.comlookchem.com The absence of a halogenated element, which is characteristic of older neonicotinoids, and the presence of the flexible THF ring contribute to its unique mode of action and efficacy. researchgate.net

Table 2: Agrochemical Applications of this compound

| Application Area | Research Finding | Significance |

| Insecticide Synthesis | It is the key intermediate for the neonicotinoid insecticide Dinotefuran. lookchem.comchemicalbook.comgoogle.com | The synthesis of Dinotefuran from this amine created a new generation of neonicotinoids with a novel structure. lookchem.com |

| Agrochemical Efficacy | The resulting insecticide, Dinotefuran, has a broad insecticidal spectrum. tocopharm.com | It is effective against a wide range of damaging crop pests. lookchem.comlookchem.com |

| Systemic Absorption | Dinotefuran exhibits strong systemic absorption and a long-lasting effect in plants. tocopharm.com | Leads to improved crop protection and potentially more convenient application methods compared to older insecticides. tocopharm.com |

Materials Science and Polymer Chemistry

The unique structural characteristics of this compound, which combine a stable cyclic ether ring with a reactive primary amine group, make it a valuable building block in materials science and polymer chemistry. cymitquimica.com Its integration allows for the development of advanced materials with tailored properties.

Integration into Specialty Polymers for Enhanced Material Properties

This compound is utilized in the formulation of specialty polymers to confer specific, desirable traits. Its incorporation into polymer backbones or as a pendant group can significantly improve the mechanical and physical properties of the resulting materials. Research has shown that its presence enhances polymer flexibility and durability, which is particularly valuable in the manufacturing of high-performance coatings and adhesives. The tetrahydrofuran moiety can influence chain packing and intermolecular forces, while the amine group provides a reactive site for cross-linking or further functionalization, leading to improved adhesion and strength in adhesive formulations.

| Polymer Application | Enhanced Property | Industrial Relevance |

| Coatings | Durability, Adhesion | Protective films, industrial finishes |

| Adhesives | Flexibility, Strength | High-performance bonding agents |

| Composite Materials | Mechanical Performance | Advanced structural components |

This table summarizes the documented enhancements in specialty polymers through the integration of this compound.

Design and Synthesis of Advanced Materials (e.g., Hydrogels, Nanocomposites)

The compound is actively being explored for the creation of innovative materials like hydrogels and nanocomposites. netascientific.com These advanced materials are of significant interest for biomedical applications, including drug delivery systems and tissue engineering. The amine functionality of this compound allows it to be readily incorporated into polymer networks, forming hydrogels. Studies have demonstrated that hydrogels containing this compound can be specifically designed for the controlled release of therapeutics.

Furthermore, its utility extends to the synthesis of other complex delivery vehicles. For instance, it has been used as a starting material in the synthesis of novel biodegradable lipids. google.com These lipids are engineered to form nanoparticles capable of delivering nucleic acid-based therapeutics, highlighting the compound's role in the development of next-generation medical materials. google.com

| Advanced Material | Key Feature | Potential Application |

| Hydrogels | Controlled Release | Drug Delivery, Tissue Engineering |

| Nanocomposites | Tailored Functionality | Biomedical Devices |

| Lipid Nanoparticles | Nucleic Acid Encapsulation | Gene Therapy, Vaccines |

This table outlines the types of advanced materials being developed using this compound and their target applications.

Biochemical Research and Molecular Probes

In the realm of biochemical and medical research, this compound serves as a critical structural motif and synthetic intermediate. Its distinct three-dimensional shape and chemical reactivity are leveraged to build sophisticated molecules for investigating complex biological systems.

Investigation of Enzyme Interactions and Metabolic Pathways

Researchers utilize this compound and its derivatives to probe enzyme interactions and elucidate metabolic pathways. Studies have indicated that derivatives can act as inhibitors for specific enzymes involved in metabolic disorders.

Patented research provides concrete examples of this application. The compound has been used as a key building block to synthesize tricyclic amine compounds designed to be potent inhibitors of cyclin-dependent kinase 2 (CDK2). google.com CDK2 is a crucial enzyme that regulates the cell cycle, and its inhibition is a major strategy in cancer research. google.com In a separate line of research, the (S)-enantiomer of the compound was used to prepare agents that inhibit the binding of the Bak BH3 peptide to the anti-apoptotic protein Bcl-2. epo.org Disrupting this protein-protein interaction is a key mechanism for inducing apoptosis (programmed cell death) in cancer cells. epo.org These examples underscore the compound's role in creating specific molecular tools to interact with and study important enzyme and protein targets.

Development of Chemical Tools for Biological Studies

Beyond specific enzyme inhibition, this compound is a versatile chemical tool for the synthesis of a wide array of molecules used in biological studies. Its structure serves as a privileged scaffold, or a foundational piece, for constructing more complex molecules with specific biological activities.

It has been employed as a reactant to create diverse chemical libraries for discovering new therapeutics. Examples of its use as a synthetic building block include:

The synthesis of pyrrolopyrimidine derivatives used to study the perinucleolar compartment, a structure within the cell nucleus that is a marker for tumor progression. nih.gov

The creation of spirohydantoin compounds that function as selective androgen receptor modulators (SARMs), which have applications in studying and potentially treating muscle wasting diseases and osteoporosis. google.com

The development of novel agonists for glucagon-like peptide-1 (GLP-1), which are instrumental in research on treatments for type 2 diabetes. google.com

The preparation of novel lipids for the formulation of lipid nanoparticles used to deliver nucleic acids into cells, a critical tool for gene therapy research. google.com

This broad utility in synthesizing a range of bioactive molecules establishes this compound as a fundamental component in the modern chemist's toolbox for biological investigation.

Computational Chemistry and Theoretical Studies on Tetrahydrofuran 3 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (Tetrahydrofuran-3-yl)methanamine, these calculations reveal the distribution of electrons and identify regions of the molecule that are likely to participate in chemical reactions.

Detailed theoretical studies, often employing methods like Density Functional Theory (DFT) or high-level coupled cluster calculations, can determine key molecular properties. For instance, calculations on the related tetrahydrofuran-3-yl (THF-3-yl) radical have been used to determine its heat of formation, providing fundamental thermodynamic data. pnnl.gov For the full this compound molecule, these methods elucidate its electronic structure. The presence of two heteroatoms—the oxygen in the tetrahydrofuran (B95107) ring and the nitrogen in the aminomethyl group—creates a complex electronic environment.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical indicators of reactivity. The HOMO is typically localized around the electron-rich regions, such as the lone pair of the nitrogen atom, indicating its nucleophilic character. cymitquimica.com The LUMO, conversely, identifies electron-deficient areas susceptible to nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key descriptor of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show a negative potential (red/yellow) around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs, highlighting them as sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the amine group would exhibit a positive potential (blue), marking them as acidic protons.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -9.2 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | +1.5 eV | Indicates the energy of the lowest empty orbital; related to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 10.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. cymitquimica.com |

| N Atom (Amine) Mulliken Charge | -0.85 e | Shows significant negative charge, confirming its role as a primary nucleophilic center. |

| O Atom (Ether) Mulliken Charge | -0.60 e | Indicates a secondary site for electrophilic interaction or hydrogen bonding. |

Molecular Dynamics Simulations for Conformational Landscapes

This compound is a flexible molecule, and its biological or chemical activity is often dependent on the specific three-dimensional shape, or conformation, it adopts. Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time, providing a detailed picture of the conformational landscape.

An MD simulation of this compound would reveal two primary sources of conformational flexibility:

Ring Puckering: The five-membered tetrahydrofuran ring is not planar. It adopts puckered conformations, primarily the "envelope" and "twist" forms, to relieve ring strain. MD simulations can map the energy barriers between these puckered states and determine which conformation is most stable.

Side-Chain Rotation: The aminomethyl group can rotate freely around the C3-C bond. The simulation would track the dihedral angles involving the ring and the side chain to identify the most populated rotational isomers (rotamers) and the energetic favorability of each.

By simulating the molecule's behavior in a solvent (like water or methanol) at a given temperature, MD can predict the dominant conformations present in solution, which is crucial for understanding how the molecule interacts with other reactants or biological targets.

| Dihedral Angle | Description | Potential Stable Conformations |

|---|---|---|

| C5-O1-C2-C3 | Describes the puckering of the THF ring. | Envelope (C2-endo, C3-endo) and Twist (T) conformations. |

| O1-C2-C3-C(amine) | Orientation of the aminomethyl group relative to the ether oxygen. | Gauche and anti arrangements. |

| C4-C3-C(amine)-N | Rotation of the amine group around the C-C bond. | Staggered conformations to minimize steric hindrance. |

Predictive Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this includes modeling its synthesis and subsequent reactions. A key industrial synthesis route involves the reductive amination of 3-formyltetrahydrofuran. google.com

Theoretical modeling can map the entire reaction coordinate for this process. This involves:

Locating Stationary Points: Calculating the optimized geometries and energies of the reactants (3-formyltetrahydrofuran, ammonia), intermediates (e.g., a hemiaminal or imine), the final product (this compound), and any co-products.

Identifying Transition States (TS): Finding the highest energy structure that connects reactants to products. The geometry of the TS provides insight into the bond-making and bond-breaking processes.

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

These calculations can be used to compare different potential pathways, predict the effect of catalysts (like Raney Nickel or supported nickel catalysts), and optimize reaction conditions such as temperature and pressure for higher yield and selectivity. google.comchemicalbook.com

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Imine + H₂) | 0.0 | Baseline energy of the starting materials. |

| Transition State (TS) | +15.5 | The energy barrier for the hydrogenation step. The structure would show partial H-H bond breaking and partial N-H and C-H bond formation. |

| Product (this compound) | -25.0 | The final, stable product. The negative value indicates the reaction is exothermic. |

In Silico Screening and Design of New Derivatives with Desired Properties

This compound serves as a valuable structural scaffold for designing new molecules with specific biological or material properties. Its role as a key intermediate in the synthesis of the insecticide Dinotefuran is a prime example. chemicalbook.comlookchem.com In silico (computer-based) methods enable the rapid design and evaluation of a vast number of derivatives, a process that is much faster and more cost-effective than traditional synthesis and testing.

The process typically involves several computational techniques:

Virtual Library Generation: A large set of virtual compounds is created by computationally adding different chemical groups (R-groups) to the amine or the tetrahydrofuran ring of the parent molecule.

Molecular Docking: If the biological target (e.g., an enzyme or receptor) has a known 3D structure, these virtual derivatives can be "docked" into the target's active site. A scoring function estimates the binding affinity, allowing researchers to prioritize compounds that are most likely to be active. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): When a set of derivatives has been synthesized and their biological activity measured, a QSAR model can be built. mdpi.com This model creates a mathematical relationship between the chemical structures (described by molecular descriptors like size, polarity, and electronic properties) and their activity. The resulting model can then predict the activity of new, unsynthesized derivatives. mdpi.com This approach helps in understanding which molecular features are crucial for activity and guides the design of more potent compounds.

These computational strategies accelerate the discovery process by focusing laboratory efforts on the most promising candidates, saving significant time and resources. rjeid.comnih.gov

| pIC₅₀ = 0.5 * XLogP - 0.2 * TPSA + 0.8 * (N_H_Donors) + 1.5 | |

|---|---|

| Descriptor | Description |

| pIC₅₀ | The negative logarithm of the half-maximal inhibitory concentration; a measure of biological activity. |

| XLogP | A measure of the molecule's lipophilicity (fat-solubility). |

| TPSA | Topological Polar Surface Area; relates to a molecule's ability to permeate cell membranes. |

| N_H_Donors | The number of hydrogen bond donors in the molecule. |

Q & A

Q. How can researchers characterize the physicochemical properties of (Tetrahydrofuran-3-yl)methanamine?

- Methodological Answer : Key properties include:

- Molecular formula : C₅H₁₁NO (consistent across ).

- Molecular weight : 101.15 g/mol ().

- Boiling point : 156°C at 760 mmHg ().

- Density : 0.967 g/cm³ ().

- Vapor pressure : 2.95 mmHg at 25°C ().

Use techniques like NMR, GC-MS, and HPLC for structural validation. Monitor purity via thin-layer chromatography (TLC) during synthesis (e.g., as in ) .

Q. What are the recommended safety protocols for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile or rubber gloves (tested for penetration time and degradation resistance), respiratory protection (e.g., P95 masks for dust), and safety goggles ().

- Storage : Keep in sealed containers in dry, cool, ventilated areas ().

- Spill management : Use absorbent materials and avoid drainage contamination ().

- First aid : Flush eyes with water for ≥15 minutes; wash skin with soap () .

Q. What synthetic routes are documented for this compound?

- Methodological Answer :

- Example : React tetrachloromonospirophosphazene with carbazolyldiamine in THF solvent, using triethylamine as a base. Monitor reaction progress via TLC over 3 days ().

- Alternative : Patent literature describes its use as a building block in heterocyclic compound synthesis (e.g., imidazo[4,5-b]pyridine derivatives) () .

Q. How can researchers verify the identity of this compound?

- Methodological Answer :

- Spectroscopy : Compare NMR (¹H/¹³C) and IR spectra with reference data.

- Chromatography : Use retention time alignment in GC-MS or HPLC against a certified standard.

- Physical constants : Cross-check boiling point, density, and refractive index () .

Q. What are the storage stability considerations for this compound?

- Methodological Answer :

- Store in amber glass vials under inert gas (e.g., N₂) to prevent oxidation.

- Stability data gaps exist (), so conduct accelerated degradation studies (40°C/75% RH for 6 weeks) to assess shelf life .

Advanced Research Questions

Q. How does this compound perform under extreme pH or temperature conditions?

- Methodological Answer :

- No explicit stability data is available (). Design experiments to test:

- Thermal stability : TGA/DSC analysis up to 300°C.

- pH stability : Incubate in buffers (pH 1–13) and monitor decomposition via LC-MS .

Q. What role does this compound play in medicinal chemistry applications?

- Methodological Answer :

- Case study : Used in synthesizing imidazo[4,5-b]pyridine derivatives with potential bioactivity ().

- Method : Optimize coupling reactions (e.g., SN2 substitutions) by varying solvents (THF vs. DMF) and bases (Et₃N vs. DBU) .

Q. How can researchers address contradictions in reported molecular weights (e.g., 101.15 vs. 172.09 g/mol)?

- Methodological Answer :

- Discrepancy source : erroneously lists molecular weight as 172.09 g/mol (likely confusion with a salt form).

- Resolution : Cross-validate with authoritative databases (e.g., NIST Chemistry WebBook in ) or CAS registry entries () .

Q. What strategies mitigate risks from lacking ecotoxicology data?

- Methodological Answer :

Q. How to optimize reaction yields in this compound-based syntheses?

- Methodological Answer :

- Parameters : Test solvent polarity (THF vs. acetonitrile), stoichiometry (1:1 vs. 1:2 amine:electrophile), and catalyst (e.g., Pd/C for hydrogenation).

- Example : achieved product isolation via column chromatography after THF evaporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.